molecular formula C17H18OS B15082162 [4-(Butylsulfanyl)phenyl](phenyl)methanone CAS No. 73242-21-4

[4-(Butylsulfanyl)phenyl](phenyl)methanone

Katalognummer: B15082162
CAS-Nummer: 73242-21-4
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: KTYVIGGEMDINJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Butylsulfanyl)phenylmethanone: is an organic compound with the molecular formula C17H18OS.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butylsulfanyl)phenylmethanone typically involves the reaction of 4-(butylsulfanyl)benzaldehyde with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4-(Butylsulfanyl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to potential therapeutic effects .

Industry: In the industrial sector, 4-(Butylsulfanyl)phenylmethanone can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 4-(Butylsulfanyl)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Butylsulfanyl)phenylmethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

73242-21-4

Molekularformel

C17H18OS

Molekulargewicht

270.4 g/mol

IUPAC-Name

(4-butylsulfanylphenyl)-phenylmethanone

InChI

InChI=1S/C17H18OS/c1-2-3-13-19-16-11-9-15(10-12-16)17(18)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3

InChI-Schlüssel

KTYVIGGEMDINJN-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.